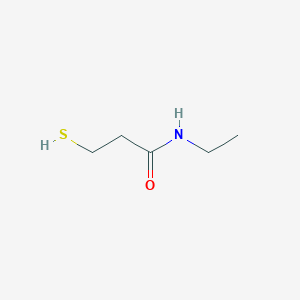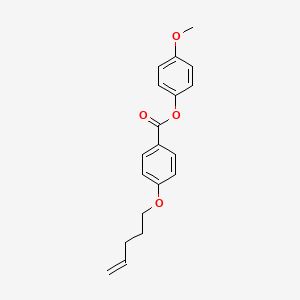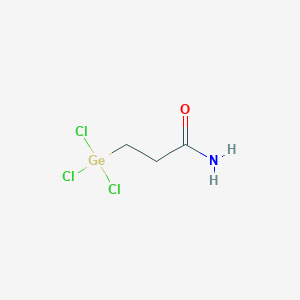
Urea, N,N'-bis(2-hydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N’-bis(2-hydroxypropyl)-: is a chemical compound with the molecular formula C7H16N2O3 and a molecular weight of 176.21354 g/mol . It is a derivative of urea where two hydroxypropyl groups are attached to the nitrogen atoms of the urea molecule. This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Urea, N,N’-bis(2-hydroxypropyl)- can be synthesized through the reaction of urea with 2-hydroxypropylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Urea, N,N’-bis(2-hydroxypropyl)- involves large-scale reactors where urea and 2-hydroxypropylamine are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Urea, N,N’-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Urea, N,N’-bis(2-hydroxypropyl)- is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and other complex molecules .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein modifications. It can act as a stabilizing agent for proteins and enzymes .
Medicine: It is also explored for its role in developing biodegradable polymers for medical use .
Industry: In industrial applications, Urea, N,N’-bis(2-hydroxypropyl)- is used in the formulation of coatings, adhesives, and resins. Its unique properties make it suitable for enhancing the performance of these materials .
Wirkmechanismus
The mechanism by which Urea, N,N’-bis(2-hydroxypropyl)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxypropyl groups enhance the solubility and stability of the compound, allowing it to effectively interact with biological molecules. These interactions can lead to modifications in protein structure and function, which are crucial for its applications in research and medicine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Urea: The parent compound, which lacks the hydroxypropyl groups.
N,N’-bis(2-hydroxyethyl)urea: A similar compound with hydroxyethyl groups instead of hydroxypropyl groups.
N,N’-bis(2-hydroxybutyl)urea: Another derivative with hydroxybutyl groups.
Uniqueness: Urea, N,N’-bis(2-hydroxypropyl)- is unique due to the presence of hydroxypropyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it more versatile for various applications compared to its analogs .
Eigenschaften
| 77463-87-7 | |
Molekularformel |
C7H16N2O3 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1,3-bis(2-hydroxypropyl)urea |
InChI |
InChI=1S/C7H16N2O3/c1-5(10)3-8-7(12)9-4-6(2)11/h5-6,10-11H,3-4H2,1-2H3,(H2,8,9,12) |
InChI-Schlüssel |
UBZFJRDOTBGVAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)NCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)

![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)



